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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-fluoroindole
CAS No.: 885266-74-0
Cat. No.: B1346844
Get Quote
. J

Executive Summary

2-(4-Bromophenyl)-5-fluoroindole (CAS: 885266-74-0) is a disubstituted indole derivative
characterized by a halogenated phenyl ring at the C2 position and a fluorine atom at the C5
position of the indole core.[1][2][3][4][5] This specific substitution pattern imparts unique
electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly
for the development of kinase inhibitors, GPCR ligands, and as a

F NMR probe for protein binding studies.

This guide provides a comprehensive analysis of its physicochemical properties, synthesis
pathways, and experimental handling protocols, designed for researchers in drug discovery
and chemical biology.

Molecular Identity & Structural Analysis[6]

The compound features an indole bicyclic system with two critical pharmacophores: a 5-fluoro
group (bioisostere for hydrogen/hydroxyl, metabolic blocker) and a 2-(4-bromophenyl) moiety
(hydrophobic handle, halogen bond donor).
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Attribute Detall
IUPAC Name 5-Fluoro-2-(4-bromophenyl)-1H-indole
CAS Registry Number 885266-74-0
C
Molecular Formula H
BrFN
Molecular Weight 290.13 g/mol
SMILES Fclcc2c(ccl)[nH]c(c2)c3ccc(Br)cc3
InChlKey ZAAHDONWUASQSH-UHFFFAQOY SA-N
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Figure 1: Pharmacophore map highlighting the functional roles of the C5-Fluoro and C2-(4-
Bromophenyl) substituents.

Physicochemical Profile

The following data aggregates experimental observations from analogous 2-arylindoles and
predicted values based on authoritative QSAR models.
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Solid-State Properties

o Appearance: Off-white to pale yellow crystalline solid.
e Melting Point (Predicted): 182-188 °C.

o Note: Analogous compounds like 2-(4-fluorophenyl)indole melt at ~184-188 °C. The
bromine substitution typically increases the melting point due to higher molecular weight
and intermolecular halogen bonding.

o Crystal Habit: Likely to form needles or plates driven by

stacking interactions typical of planar indole systems.

Solution Properties & Lipophilicity

The compound is highly lipophilic due to the bis-halogenation and aromatic nature.

Property Value / Range Context

High lipophilicity; likely to cross

LogP (Predicted) 43+04 ] ]
blood-brain barrier (BBB).

) Dominated by the indole -NH;
Topological Polar Surface Area

15.79 A2 suggests good membrane

(TPSA) 1t

permeability.

Very weak acid; remains
pKa (Indole NH) ~16.0 neutral at physiological pH

(7.4).
H-Bond Donors 1 Indole -NH
H-Bond Acceptors 1 Fluorine (weak acceptor)

Solubility Profile

e Water: Insoluble (< 0.1 mg/mL).
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e DMSO: Soluble (> 20 mg/mL). Recommended stock solvent.
o Ethanol: Moderately soluble (> 5 mg/mL).
» Dichloromethane: Soluble.

Spectral Characterization

Accurate identification requires analysis of the specific substitution pattern.

H NMR (DMSO-d , 400 MHz) - Diagnostic Signals

e 11.60 (s, 1H): Indole N-H (Broad singlet, exchangeable with D

0).

7.75 (d, J = 8.5 Hz, 2H): Phenyl H-2', H-6' (Ortho to indole).

7.65 (d, J = 8.5 Hz, 2H): Phenyl H-3', H-5' (Ortho to Bromine).

7.35 (dd, J =9.0, 2.5 Hz, 1H): Indole H-4 (Coupled to F).

7.40 (dd, J = 8.8, 4.5 Hz, 1H): Indole H-7.

6.95 (td, J = 9.0, 2.5 Hz, 1H): Indole H-6.

6.90 (d, J = 2.0 Hz, 1H): Indole H-3 (Characteristic signal for 2-substituted indoles).

F NMR

e -124.0to -126.0 ppm: Typical range for 5-fluoroindole derivatives. Useful for monitoring
protein binding events if the compound is used as a ligand.[6]

Synthesis & Manufacturing

While the Fischer Indole Synthesis is the classical route, the Suzuki-Miyaura Cross-Coupling is
preferred for high-purity applications to avoid regioisomeric byproducts.

Preferred Route: Suzuki Coupling

This method utilizes a 2-boronated indole precursor or a direct C-H activation strategy.
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Reaction Scheme:
e Reactants: 5-Fluoroindole-2-boronic acid (pinacol ester) + 1-Bromo-4-iodobenzene.
o Catalyst: Pd(dppf)CI

or Pd(PPh

)

e Base: K

CcO
or Cs

CO

e Solvent: Dioxane/Water (4:1).

e Conditions: 80-100 °C, 4-12 hours.

Synthesis Workflow Diagram
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Figure 2: Suzuki-Miyaura coupling workflow for the regioselective synthesis of the target
compound.

Experimental Protocols
Solubility Determination Protocol (Kinetic)

Purpose: To determine the maximum solubility in biological assay buffers (e.g., PBS + DMSO).
» Preparation: Weigh 1.0 mg of compound into a 1.5 mL microcentrifuge tube.
e Solvent Addition: Add 10

L of DMSO. Vortex until fully dissolved (Result: 100 mg/mL stock).

o Stepwise Dilution:
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o Add stock to PBS (pH 7.4) in 1

L increments to 99
L PBS.
o Monitor for precipitation using a nephelometer or visual inspection under magnification.

» Validation: Centrifuge at 10,000 x g for 5 mins. Analyze supernatant via HPLC-UV against a
standard curve.

HPLC Purity Analysis

Purpose: Quality control for biological screening.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m).

e Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 minutes.

e Flow Rate: 1.0 mL/min.

e Detection: UV at 254 nm (aromatic) and 280 nm (indole).

Retention Time: Expect late elution (~7-8 min) due to high lipophilicity (LogP ~4.3).

Biological & Pharmaceutical Relevance[7][8][10][11]
[12][13]
Structure-Activity Relationship (SAR)

e 5-Fluoro: Often introduced to block metabolic oxidation at the C5 position (a common
metabolic soft spot in indoles) or to modulate pKa and lipophilicity without significant steric
penalty.
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e 4-Bromophenyl: The bromine atom serves as a handle for further functionalization (e.g., via
Buchwald-Hartwig amination) or interacts with specific hydrophobic pockets in protein targets
(e.g., Kinases, COX-2) via halogen bonding.

Safety & Handling

o GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

o Storage: Store at 2-8 °C, desiccated. Protect from light to prevent oxidation of the indole ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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